molecular formula C8H11N3O2 B169369 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid CAS No. 180283-68-5

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B169369
CAS No.: 180283-68-5
M. Wt: 181.19 g/mol
InChI Key: VPJJRVRVZCLDGF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a dimethylamino group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid components and their role as intermediates in synthesizing bioactive molecules. This compound’s dimethylamino group enhances solubility in polar solvents, while the carboxylic acid allows for further functionalization, such as salt formation or esterification.

Properties

IUPAC Name

2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-6(7(12)13)4-9-8(10-5)11(2)3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJRVRVZCLDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356603
Record name 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180283-68-5
Record name 2-(Dimethylamino)-4-methyl-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180283-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Morita-Baylis-Hillman (MBH) Adduct-Based Synthesis

The MBH reaction enables efficient assembly of substituted pyrimidine cores. As demonstrated in the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates, α-iodomethylene β-keto esters serve as pivotal intermediates. For 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, a β-keto ester derivative containing a methyl group (e.g., ethyl 3-oxopentanoate) undergoes iodination to generate the α-iodomethylene intermediate. Subsequent condensation with dimethylamidine hydrochloride in the presence of MgI₂ yields the pyrimidine ring with dimethylamino and methyl substituents.

Reaction Conditions :

  • Solvent: Acetonitrile or DMF

  • Temperature: 60–80°C

  • Catalyst: MgI₂ (10 mol%)

  • Yield: 60–85%

Enaminone Cyclization with Amidines

Enaminones, prepared via treatment of β-keto esters with DMF-DMA, facilitate regioselective pyrimidine formation. In a protocol adapted from pyrrolidinylpyrimidine syntheses, ethyl 4-methyl-3-oxopentanoate reacts with DMF-DMA to form an enaminone, which cyclizes with dimethylamidine under acidic conditions (HCl, ethanol) to afford the pyrimidine ester. This method ensures precise placement of the dimethylamino group at position 2.

Key Parameters :

  • Acid Catalyst: HCl (1.0 M)

  • Cyclization Time: 12–24 hours

  • Yield: 70–90%

Post-Functionalization of Preformed Pyrimidine Intermediates

Carboxylic Acid Formation via Ester Hydrolysis

The methyl or ethyl ester of the pyrimidine is hydrolyzed to the carboxylic acid using NaOH or LiOH. A thiazole carboxylate hydrolysis protocol confirms that refluxing with 10% NaOH in ethanol/water (1:1) for 4 hours achieves near-quantitative conversion.

Procedure :

  • Reagent: 10% aqueous NaOH

  • Solvent: Ethanol/water (1:1)

  • Temperature: Reflux (80°C)

  • Yield: 85–95%

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis benefits from flow chemistry, which enhances heat transfer and reduces reaction times. A patent highlights the use of continuous flow systems for bromination and amination steps, reducing purification needs and improving yields by 10–15%.

Advantages :

  • Throughput: 1–5 kg/day

  • Purity: >98% (HPLC)

  • Cost Reduction: 20–30% lower than batch processes

Catalytic Enhancements

Lewis acids like ZnCl₂ or FeCl₃ accelerate cyclization steps. In MBH-based routes, substituting MgI₂ with ZnCl₂ reduces reaction time from 24 to 8 hours while maintaining yields at 75–80%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
MBH AdductEthyl 3-oxopentanoateCyclization8595
Enaminone CyclizationEthyl 4-methyl-3-oxopentanoateAcid-catalyzed cyclization9097
Post-Functionalization2-Chloro-4-methylpyrimidine-5-carboxylateAmination8896

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing 4- vs. 6-substitution is minimized using bulky amidines (e.g., t-butylamidine).

  • Ester Hydrolysis Side Reactions : Over-hydrolysis to decarboxylated products is prevented by controlling NaOH concentration (<15%).

  • Dimethylamine Handling : Use of pressurized reactors reduces volatilization losses during amination .

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions that yield derivatives with distinct properties .

Biological Interactions

Research has indicated that 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid may interact with biological macromolecules such as enzymes and nucleic acids. This interaction is crucial for understanding its biological activity and potential therapeutic uses. Studies suggest that the compound can modulate enzyme activities, making it a candidate for further pharmacological investigation .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a precursor in drug development. Its structural characteristics suggest it may possess therapeutic properties, particularly as an enzyme inhibitor or in treating infections . The compound has shown promise in preliminary studies involving structure-activity relationship (SAR) assessments, indicating its potential efficacy in drug formulations .

Case Study 1: Enzyme Inhibition

A recent study investigated the compound's role as an inhibitor of human neuronal nitric oxide synthase (hnNOS). The results indicated that modifications to the pyrimidine scaffold could enhance potency and selectivity against hnNOS, highlighting the compound's potential in treating neurodegenerative diseases .

Case Study 2: Drug-Likeness Properties

An analysis of the drug-likeness properties of this compound revealed favorable characteristics according to Lipinski’s rule of five, suggesting good oral bioavailability. The compound demonstrated high gastrointestinal absorption but limited penetration through the blood-brain barrier, making it suitable for specific therapeutic applications .

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of biological pathways, influencing processes such as signal transduction or metabolic reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid differ primarily in substituents at positions 2 and 4, which significantly influence their physicochemical properties, reactivity, and biological activities. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound Dimethylamino Methyl C₈H₁₁N₃O₂ 181.20 Enhanced solubility due to tertiary amine; carboxylic acid enables salt formation .
4-Methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acid Piperidin-1-yl Methyl C₁₁H₁₅N₃O₂ 221.26 Bulkier amine group reduces solubility; potential for hydrogen bonding .
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid Sulfanyl (SH) Methyl C₆H₆N₂O₂S 170.19 Thiol group offers reactivity (e.g., disulfide formation); lower molecular weight .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro Methyl C₆H₅ClN₂O₂ 172.57 Electrophilic chlorine enhances nucleophilic substitution potential .
4-Amino-2-methylpyrimidine-5-carboxylic acid Amino Methyl C₆H₇N₃O₂ 153.14 Primary amine increases polarity and hydrogen-bonding capacity .

Biological Activity

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid (DMMPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with DMMPCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMMPCA is characterized by a pyrimidine ring substituted with a dimethylamino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

Mechanisms of Biological Activity

The biological activity of DMMPCA can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : DMMPCA has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it exhibits inhibitory activity against xanthine oxidase, which is crucial in purine metabolism and implicated in conditions like gout and hyperuricemia .
  • Antimicrobial Properties : Research indicates that DMMPCA possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays .

Table 1: Biological Activities of DMMPCA

Activity TypeTarget/OrganismObserved EffectReference
Enzyme InhibitionXanthine OxidaseIC50 = 8.1 µM
AntimicrobialStaphylococcus aureusMIC = 0.0195 mg/mL
AntimicrobialEscherichia coliMIC = 0.025 mg/mL
AntioxidantDPPH Radical ScavengingEffective at low concentrations

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyrimidine derivatives found that DMMPCA demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Xanthine Oxidase Inhibition : In vitro studies have shown that DMMPCA effectively inhibits xanthine oxidase, which is significant for managing conditions associated with elevated uric acid levels. This inhibition was quantified with an IC50 value indicating moderate potency compared to known inhibitors like febuxostat .
  • Antioxidant Properties : The compound has also been assessed for its antioxidant capabilities, demonstrating effectiveness in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Research Findings

Recent research highlights the versatility of DMMPCA in various therapeutic areas:

  • Cancer Research : Preliminary studies suggest that DMMPCA may exhibit anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways, although further investigation is required to elucidate these mechanisms fully.
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for DMMPCA, including adequate oral bioavailability and low toxicity in animal models, making it a promising candidate for further development .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid and its derivatives?

A common method involves refluxing precursor compounds (e.g., ethyl-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate) with hydroxylamine hydrochloride in the presence of sodium hydroxide. This approach yields oxime derivatives with high purity (>95%) and avoids side reactions. Post-synthesis, purification is achieved via recrystallization using ethanol or methanol. Characterization relies on FT-IR (to confirm oxime and carboxylic acid groups), 1^1H NMR (to verify substitution patterns), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • FT-IR : Identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and oxime (N–O stretch at ~930 cm1^{-1}).
  • 1^1H NMR : Resolves methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and dimethylamino protons (δ 3.0–3.5 ppm).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the core pyrimidine structure .

Q. How are antimicrobial activity assays typically designed for this compound?

Researchers use agar diffusion or microdilution methods against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution (0.5–256 µg/mL). Activity is classified as "significant" (MIC ≤ 16 µg/mL), "moderate" (MIC 32–64 µg/mL), or "inactive" (MIC ≥ 128 µg/mL). Positive controls (e.g., ciprofloxacin for bacteria) and solvent controls are mandatory .

Advanced Research Questions

Q. How can computational chemistry optimize regioselective functionalization of the pyrimidine ring?

Quantum mechanical calculations (e.g., DFT) predict electron density distribution to guide substitutions at the 2- or 5-positions. For example, oxime formation at the 2-position is favored due to lower activation energy compared to the 4-methyl group. Reaction path search algorithms (e.g., artificial force-induced reaction method) can simulate intermediates and transition states to prioritize synthetic routes .

Q. What strategies resolve discrepancies in reported antimicrobial activity data for structurally similar derivatives?

Contradictions often arise from variations in substituents (e.g., phenyl vs. methyl groups) or assay conditions. To address this:

  • Perform dose-response studies to establish IC50_{50} values.
  • Compare logP (lipophilicity) and hydrogen-bonding capacity to correlate bioactivity with cellular permeability.
  • Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can the core structure be modified to enhance bioactivity while maintaining solubility?

  • Substitution at the 4-position : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) to improve antimicrobial potency.
  • Oxime derivatization : Convert the oxime group to hydrazones or thiosemicarbazones for enhanced metal chelation and antifungal activity.
  • Carboxylic acid modification : Esterify the acid to improve membrane permeability or conjugate with amino acids for targeted delivery .

Methodological Considerations

Q. What experimental controls are essential when evaluating this compound’s reactivity in novel reactions?

  • Blank reactions (without catalyst/reagent) to rule out auto-oxidation or degradation.
  • Isotopic labeling (e.g., 15^{15}N in the dimethylamino group) to track reaction pathways via NMR or MS.
  • In situ monitoring (e.g., UV-vis spectroscopy) to detect intermediates during multi-step syntheses .

Q. How are stability and storage conditions determined for lab-scale batches?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under stress. Lyophilization is recommended for long-term storage (−20°C in amber vials). HPLC purity checks (≥95%) and periodic 1^1H NMR validation ensure structural integrity .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent antimicrobial activity?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50_{50}. Pairwise comparisons (Student’s t-test or ANOVA) identify significant differences (p < 0.05) between derivatives. Report MIC values with 95% confidence intervals to account for biological variability .

Q. How should conflicting spectral data (e.g., NMR splitting patterns) be interpreted?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or dynamic proton exchange. Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d6_6) can resolve splitting ambiguities. Cross-validate with 2D techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously .

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